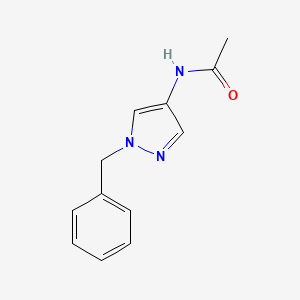![molecular formula C17H11ClFN3O3S B7458970 4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the development and function of B-cells, and its inhibition has been shown to be effective in the treatment of various diseases, including autoimmune disorders and B-cell malignancies.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide involves the inhibition of BTK, which is a key enzyme involved in the development and function of B-cells. BTK plays a crucial role in the signaling pathways that regulate B-cell activation, proliferation, and survival. Inhibition of BTK by TAK-659 blocks these signaling pathways, leading to decreased B-cell activity and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide have been studied extensively in vitro and in vivo. In vitro studies have shown that TAK-659 inhibits BTK activity in a dose-dependent manner, with an IC50 value of 0.85 nM. In vivo studies in mice have shown that TAK-659 is well-tolerated and has a favorable pharmacokinetic profile, with a half-life of approximately 6 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide in lab experiments include its high potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide. One area of interest is the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential of BTK inhibition in the treatment of other diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of BTK inhibition on the immune system and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide involves several steps, starting from the reaction of 4-chloro-2-nitrobenzoic acid with thionyl chloride to form 4-chloro-2-nitrobenzoyl chloride. This intermediate is then reacted with 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine to form the desired product. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
The scientific research application of 4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide has been focused on its potential as a therapeutic agent for various diseases. In particular, the inhibition of BTK has been shown to be effective in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus, as well as B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
Propiedades
IUPAC Name |
4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O3S/c1-9-15(10-2-5-12(19)6-3-10)20-17(26-9)21-16(23)13-7-4-11(18)8-14(13)22(24)25/h2-8H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGPJLCHCIYENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

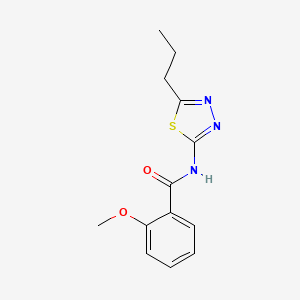
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)


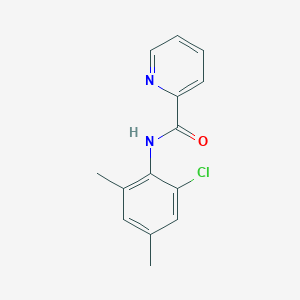
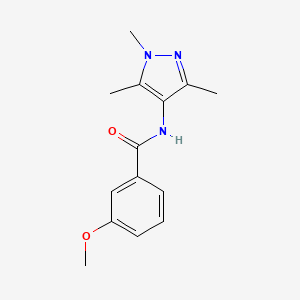
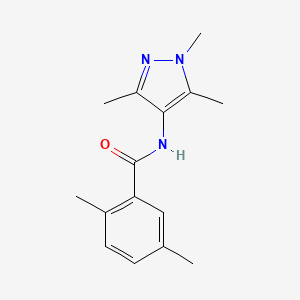
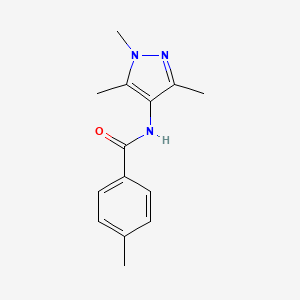
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)
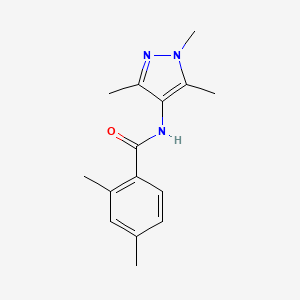
![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)
